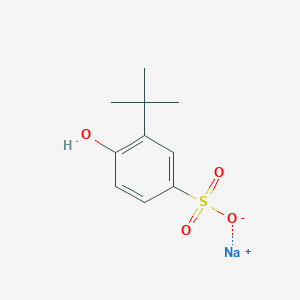

![molecular formula C12H12F3NO B2950769 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone CAS No. 339015-91-7](/img/structure/B2950769.png)

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone” is a chemical compound with the CAS Number: 898764-74-4 . It has a molecular weight of 244.26 . This compound is also known as 3,3-dimethyl-3’-trifluoromethylbutyrophenone .

Synthesis Analysis

The synthesis of trifluoromethyl compounds is an active area of research. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . There are several methods available for their synthesis, including direct fluorination and building-block methods .Molecular Structure Analysis

The molecular formula of “3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone” is C12H12F3NO . The InChI key is RADFQZAHBGMHQW-UHFFFAOYSA-N . The structure contains a trifluoromethyl group, which is of significant importance in pharmaceutical industry and agrochemicals .Chemical Reactions Analysis

Trifluoromethylated compounds are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The trifluoromethylation of a variety of compounds including secondary and primary aryl- and alkylphospines, phenols, peptides containing cysteine residues by SPPS and electrophilic S-trifluoromethylation, and arenes and N-heterocycles has been reported .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 351.6±42.0 °C at 760 mmHg . The melting point is not available . The flash point is 166.4±27.9 °C .Applications De Recherche Scientifique

Medicinal Chemistry: Electrophilic Trifluoromethylation

This compound serves as an electrophilic trifluoromethylation reagent, introducing the trifluoromethyl group into various substrates. This modification is particularly valuable in medicinal chemistry, where the trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of pharmaceuticals .

Materials Science: Synthesis of Advanced Materials

In materials science, the compound is used to synthesize polymers and small molecules with unique properties, such as increased resistance to degradation and improved electronic characteristics, which are essential for developing advanced materials .

Environmental Science: Study of Atmospheric Chemical Processes

The trifluoromethyl group in this compound can be used to study atmospheric chemical processes. Researchers use it to understand the environmental impact of organofluorine compounds, which are potent greenhouse gases .

Analytical Chemistry: Development of Analytical Methods

In analytical chemistry, 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone can be used as a standard or reagent in the development of new analytical methods for detecting complex fluorinated compounds .

Biochemistry: Protein Modification

The compound’s reactivity towards nucleophiles makes it suitable for protein modification. It can be used to label or modify cysteine residues in peptides and proteins, aiding in biochemical studies .

Pharmacology: Drug Design and Synthesis

In pharmacology, the introduction of the trifluoromethyl group is crucial for the design and synthesis of new drug candidates. It can significantly alter the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules .

Safety and Hazards

Orientations Futures

Trifluoromethylated compounds, including “3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone”, have potential applications in the pharmaceutical and agrochemical industries . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years .

Mécanisme D'action

Target of Action

It is known to act as an electrophilic cf3-transfer reagent , suggesting that it may interact with a variety of biological targets, particularly those with nucleophilic sites.

Mode of Action

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone acts as an electrophilic CF3-transfer reagent . This suggests that it may interact with its targets by transferring a trifluoromethyl (CF3) group to them. The transfer of the CF3 group can significantly alter the properties of the target molecule, potentially leading to changes in its function or activity.

Propriétés

IUPAC Name |

3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c1-11(2)7-16(10(11)17)9-5-3-8(4-6-9)12(13,14)15/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUZJBGQUXUCED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2,3-dimethoxy-11-(4-methoxyphenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2950688.png)

![2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2950689.png)

![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-amine](/img/structure/B2950690.png)

![Methyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950691.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2950697.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)

![N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950700.png)

![2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2950702.png)

![(4,4-Difluoropiperidin-1-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B2950709.png)